molecular formula C13H17N3O3 B1410229 methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 1432322-93-4

methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No. B1410229
CAS RN: 1432322-93-4
M. Wt: 263.29 g/mol
InChI Key: GDPGRRZXMRIMQM-UHFFFAOYSA-N
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Description

The compound “methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate” is a complex organic molecule. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . The molecule also contains a methoxy group (-OCH3), a carboxylate ester group (-COOCH3), and a dimethylamino group (-N(CH3)2).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyrrole and pyridine rings, the oxygen in the methoxy and ester groups, and the additional nitrogen in the dimethylamino group would all contribute to the molecule’s three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the ester and the dimethylamino group could impact its solubility in different solvents .

Scientific Research Applications

Chemical Transformations and Synthesis

Methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate serves as a critical intermediate in various chemical transformations and synthetic processes. Zupančič et al. (2008) highlighted its role in the transformation of dialkyl acetone-1,3-dicarboxylates into complex structures like 4-hydroxypyridin-2(1H)-ones and 6-substituted 3-benzoylamino-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridine-8-carboxylates. These transformations are significant in the development of novel molecular structures with potential applications in medicinal chemistry and material sciences Zupančič, Svete, & Stanovnik, 2008.

Novel Molecule Synthesis for Anti-inflammatory Applications

Exploring the potential of methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate in drug discovery, Moloney (2001) synthesized novel molecules based on this compound due to its structural similarity to compounds with reported anti-inflammatory activity. Such research underlines the significance of this compound in synthesizing new molecules that might contribute to the development of future anti-inflammatory drugs Moloney, 2001.

Advancements in Heterocyclic Chemistry

In the domain of heterocyclic chemistry, Uršič et al. (2010) conducted a study synthesizing new triazafulvalene systems, showcasing the compound's role in the development of novel heterocyclic structures. This research is pivotal in expanding the knowledge base of heterocyclic compounds, potentially leading to new discoveries in pharmacology and material sciences Uršič, Svete, & Stanovnik, 2010.

Synthesis and Reactivity Studies

Further exploring its reactivity, various studies like those conducted by Medvedeva et al. (2010) and Srikrishna et al. (2010) have focused on understanding the synthesis and transformation processes involving methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Such research provides deeper insights into its chemical behavior and reactivity, paving the way for its application in synthesizing more complex and functional molecules Medvedeva et al., 2010; Srikrishna, Sridharan, & Prasad, 2010.

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in the synthesis of other compounds, or investigating its properties in more detail .

properties

IUPAC Name

methyl 3-[(dimethylamino)methyl]-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-16(2)7-9-8-5-11(18-3)14-6-10(8)15-12(9)13(17)19-4/h5-6,15H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPGRRZXMRIMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(NC2=CN=C(C=C21)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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